molecular formula C17H24N4O5 B1608278 NBD-undecanoic acid CAS No. 351002-77-2

NBD-undecanoic acid

Cat. No.: B1608278
CAS No.: 351002-77-2
M. Wt: 364.4 g/mol
InChI Key: YVOFHJLYHAWOSL-UHFFFAOYSA-N
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Description

NBD-undecanoic acid is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid demonstrates significant reactivity in chemical synthesis, serving as a precursor or intermediate in the formation of various novel compounds. For instance, Levinson et al. (2008) discovered that the treatment of 4-nitrobenzofurazan with secondary amines led to the formation of 4-amino-5,7-bis(dialkylamino)-benzofurazans. This reaction represents the first example of SNH reaction with synchronous alteration of three functions, illustrating the compound's potential in synthesizing nitrogen-containing heterocycles (Levinson et al., 2008).

Biological Applications

In the realm of biological applications, novel derivatives synthesized from 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid or its analogs have been evaluated for their antimicrobial and antitumor activities. Upmanyu et al. (2011) synthesized a series of novel antimicrobial agents starting from 4-nitrobenzoic acid, indicating the potential of nitrobenzoic acid derivatives in combating various microbial strains. These compounds were found to exhibit antimicrobial activities against a range of bacteria and fungi, highlighting their significance in developing new therapeutic agents (Upmanyu et al., 2011).

Material Science and Thermal Studies

The compound's versatility extends to material science, where its derivatives have been used to study thermal behavior and kinetics. Crisan et al. (2018) investigated the thermal stability and phase transitions of p-nitrobenzoic acid salts synthesized with different substituted alkanolamine. These studies provide insights into the thermal behavior of nitrobenzoic acid derivatives, contributing to the understanding of their potential applications in material science (Crisan et al., 2018).

Properties

IUPAC Name

11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOFHJLYHAWOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397674
Record name 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-77-2
Record name 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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